2-Chloro-6-p-tolylpyridine-4-carboxylic acid
Description
Significance of Pyridine (B92270) Carboxylic Acid Scaffolds in Contemporary Chemical Research
The pyridine ring is a fundamental nitrogen-containing heterocycle that holds a privileged position in chemical and pharmaceutical research. rsc.orgnih.gov As an isostere of benzene, it is a key precursor in the synthesis of numerous pharmaceuticals and agrochemicals. rsc.orgnih.gov In fact, pyridine is the second most utilized nitrogen heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov The pyridine scaffold is a component in more than 7,000 existing drug molecules of medicinal importance. rsc.orgnih.gov
The significance of this scaffold is enhanced when combined with a carboxylic acid functional group. Pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—have been instrumental in the development of a wide array of drugs. nih.gov The pyridine ring, being aromatic and electron-deficient, can engage in π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov The addition of a carboxylic acid group introduces polarity and the ability to coordinate with metal ions, a feature that is particularly useful in the design of enzyme inhibitors. nih.gov The capacity for straightforward substitution at various positions on the pyridine ring provides structural flexibility, allowing chemists to fine-tune the activity and selectivity of molecules. nih.gov This versatility makes pyridine carboxylic acid derivatives highly valuable scaffolds in medicinal chemistry. nih.gov
Role of Halogenated and Aryl-Substituted Pyridines in Synthetic Organic Chemistry
The strategic placement of halogen atoms and aryl groups on a pyridine ring significantly broadens its synthetic utility and modulates its chemical properties. Halopyridines are considered key building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. researchgate.netnih.gov The carbon-halogen bond serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in modern organic synthesis. nih.gov While the selective halogenation of pyridines can present synthetic challenges, it is a critical strategy for accessing diverse chemical analogues for further study. researchgate.netnih.gov
Similarly, polysubstituted pyridines that include aryl substituents are important functional moieties with applications ranging from molecular electronics to pharmaceuticals. nih.gov The presence of two aryl groups attached to a pyridine structure can significantly influence the compound's chemical properties and activities. wisdomlib.org The controlled, stepwise installation of different substituents onto the pyridine core is a powerful and modular strategy in synthetic chemistry. nih.gov Techniques such as the Suzuki reaction are commonly employed to introduce aryl groups, leading to the creation of complex molecules like the COX-2 inhibitor Etoricoxib. nih.gov The combination of halogens and aryl groups on a pyridine scaffold thus creates a highly functionalized and synthetically adaptable molecule.
Overview of Academic Interest in 2-Chloro-6-p-tolylpyridine-4-carboxylic acid and Structurally Related Analogues
Academic and commercial interest in this compound stems from its potential as an intermediate in the synthesis of more complex molecules. Its specific arrangement of functional groups—a reactive chlorine atom, a bulky aryl (p-tolyl) group, and a versatile carboxylic acid—makes it a valuable research chemical.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀ClNO₂ |
| Molecular Weight | 247.68 g/mol |
| CAS Number | 925005-05-6 |
| Physical Form | Solid |
| InChI Key | NVYTZKXBYILOPE-UHFFFAOYSA-N |
Data sourced from publicly available chemical databases. sigmaaldrich.comchemicalbook.com
The interest in this compound is also understood by examining its structurally related analogues, which have found applications in various fields. For instance, the reactivity of the chlorine atom at the 2-position of the pyridine ring is a key feature. In related structures like 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile, this chlorine atom is readily displaced by nucleophiles, demonstrating its utility as a leaving group for further functionalization. qu.edu.qa This reactivity is crucial for building more elaborate molecular architectures.
Other analogues highlight the importance of this substitution pattern in applied chemistry. 2-Chloro-6-methylpyridine-4-carboxylic acid, for example, serves as a vital intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents, as well as in the formulation of herbicides and pesticides. chemimpex.com The presence of the chloro and carboxylic acid groups on the pyridine ring facilitates these applications. chemimpex.com The study of such analogues underscores the synthetic potential inherent in the structure of this compound as a scaffold for the development of new chemical entities.
Table 2: Examples of Structurally Related Analogues and Their Significance
| Compound Name | Significance/Application Area |
|---|---|
| 2-Chloro-6-methylpyridine-4-carboxylic acid | Intermediate for pharmaceuticals (anti-inflammatory, antimicrobial) and agrochemicals (herbicides, pesticides). chemimpex.com |
| 2-Chloro-6-phenylpyridine-4-carboxylic acid | A related analogue available for chemical synthesis and research. |
| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Demonstrates the reactivity of the 2-chloro position for nucleophilic substitution reactions. qu.edu.qa |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Picolinic acid |
| Nicotinic acid |
| Isonicotinic acid |
| Etoricoxib |
| 2-Chloro-6-methylpyridine-4-carboxylic acid |
| 2-Chloro-6-phenylpyridine-4-carboxylic acid |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(4-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-4-9(5-3-8)11-6-10(13(16)17)7-12(14)15-11/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYTZKXBYILOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212876 | |
| Record name | 2-Chloro-6-(4-methylphenyl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925005-05-6 | |
| Record name | 2-Chloro-6-(4-methylphenyl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925005-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(4-methylphenyl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro 6 P Tolylpyridine 4 Carboxylic Acid
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic analysis of 2-Chloro-6-p-tolylpyridine-4-carboxylic acid allows for the logical disconnection of the target molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnections focus on the formation of the pyridine (B92270) ring and the introduction of the key substituents.
A plausible retrosynthetic strategy begins by disconnecting the p-tolyl group and the chloro and carboxylic acid groups from the pyridine core. This leads to the identification of a key intermediate, a 2,6-dihalopyridine-4-carboxylic acid derivative. The p-tolyl group can be introduced via a metal-catalyzed cross-coupling reaction, a robust and widely used method for C-C bond formation. The carboxylic acid and chloro groups can be envisioned as arising from a precursor such as 2,6-dichloropyridine, which can be further simplified.
An alternative approach involves the construction of the pyridine ring from acyclic precursors. This strategy would involve a cyclization reaction of appropriately functionalized starting materials that already contain the necessary carbon and nitrogen atoms for the pyridine core, along with the precursors to the chloro, p-tolyl, and carboxylic acid groups. This could involve, for example, a condensation reaction between an amino compound and a dicarbonyl species.
Strategic precursor selection is paramount for the success of any synthetic route. Ideal starting materials should be readily available, cost-effective, and amenable to the planned chemical transformations. For the synthesis of this compound, potential key precursors include:
2,6-Dichloropyridine-4-carboxylic acid: A valuable intermediate for the sequential introduction of the p-tolyl group.
p-Tolylboronic acid or a related organometallic reagent: Essential for the cross-coupling reaction to install the p-tolyl moiety.
Substituted 1,5-dicarbonyl compounds or their equivalents: Can serve as foundational building blocks for constructing the pyridine ring.
Ammonia (B1221849) or an ammonia equivalent: Provides the nitrogen atom for the pyridine heterocycle in condensation-based strategies.
Multi-Step Synthesis Pathways from Accessible Starting Materials
Based on the retrosynthetic analysis, several multi-step pathways can be devised to synthesize this compound from accessible starting materials. A common and effective approach involves the modification of a pre-existing pyridine ring.
One such pathway commences with the commercially available 2,6-dichloropyridine. The synthesis can be outlined as follows:
Carboxylation of 2,6-Dichloropyridine: The first step involves the introduction of a carboxylic acid group at the 4-position of the pyridine ring. This can be achieved through a metallation reaction, for example, using a strong base like lithium diisopropylamide (LDA) to deprotonate the 4-position, followed by quenching with carbon dioxide.
Selective Cross-Coupling: The resulting 2,6-dichloropyridine-4-carboxylic acid is then subjected to a selective Suzuki or Stille cross-coupling reaction. By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively substitute one of the chlorine atoms with the p-tolyl group from p-tolylboronic acid or a corresponding organostannane reagent. This selectivity arises from the differential reactivity of the two chlorine atoms.
Hydrolysis (if necessary): If the carboxylic acid group is protected as an ester during the synthesis to avoid side reactions, a final hydrolysis step is required to yield the desired this compound.
An alternative pathway could involve building the pyridine ring itself. For instance, a Hantzsch-like pyridine synthesis could be adapted. This would involve the condensation of a β-ketoester, an aldehyde (such as p-tolualdehyde), and an ammonia source, followed by oxidation to form the pyridine ring. Subsequent chlorination and functional group manipulations would be required to arrive at the final product.
Exploration of Novel and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several of these principles can be applied to the synthesis of this compound.
Metal-Catalyzed Coupling Reactions in Pyridine Formation
Transition metal-catalyzed reactions are indispensable tools in modern organic synthesis. mdpi.com For the synthesis of the target molecule, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, are highly effective for the formation of the C-C bond between the pyridine ring and the p-tolyl group. mdpi.com Research in this area focuses on developing more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings, thereby reducing metal waste. The use of ligands that promote efficient catalysis and allow for catalyst recycling is also a key aspect of green chemistry in this context.
Oxidative Condensation Strategies for Substituted Pyridines
Oxidative condensation reactions offer an atom-economical approach to the synthesis of substituted pyridines. These methods typically involve the one-pot reaction of simple, readily available starting materials, such as aldehydes, ketones, and ammonia, under oxidative conditions to directly form the aromatic pyridine ring. This avoids the need for pre-functionalized starting materials and stoichiometric oxidants in a separate step, which is common in traditional methods like the Hantzsch synthesis. The use of molecular oxygen or other environmentally benign oxidants is a key goal in developing greener oxidative condensation strategies.
Annulation and Cyclization Protocols for Pyridine Ring Construction
Annulation and cyclization reactions provide powerful methods for the construction of the pyridine ring from acyclic precursors. These reactions often involve the formation of multiple C-C and C-N bonds in a single step, leading to a rapid increase in molecular complexity. Modern approaches focus on the development of catalytic and stereoselective annulation reactions. For instance, transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can provide a direct route to substituted pyridines. The development of solvent-free or aqueous-based cyclization protocols further enhances the green credentials of these methods.
Microwave-Assisted and Solvent-Free Synthetic Conditions
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com The application of microwave irradiation to the synthesis of this compound could be beneficial in several steps, such as the cross-coupling reaction or the pyridine ring formation. nih.govnih.govrsc.org
Solvent-free or "neat" reactions, where the reactants themselves act as the reaction medium, are another important aspect of green chemistry. researchgate.net By eliminating the need for volatile organic solvents, these methods reduce waste and environmental pollution. Exploring the feasibility of conducting key steps in the synthesis of the target molecule under solvent-free conditions, potentially in combination with microwave irradiation, could lead to a significantly more sustainable synthetic process.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours |
| Energy Consumption | High | Low |
| Yield | Variable | Often Improved |
| Side Reactions | More prevalent | Reduced |
| Solvent Usage | High | Can be reduced or eliminated |
Optimization of Reaction Parameters, Efficiency, and Scalability
The efficient synthesis of this compound is critically dependent on the fine-tuning of several reaction parameters. The most common synthetic route involves a Suzuki-Miyaura or Negishi cross-coupling reaction, which forms the crucial carbon-carbon bond between a dihalopyridine derivative and a tolyl-containing organometallic reagent. Research in this area has systematically explored the impact of catalysts, ligands, bases, solvents, and temperature on the reaction outcome.
A foundational approach to the synthesis involves the coupling of 2,6-dichloropyridine-4-carboxylic acid with p-tolylboronic acid. The optimization of this transformation is central to achieving high efficiency. Key parameters that have been investigated include the choice of palladium catalyst, the nature of the phosphine (B1218219) ligand, the type and concentration of the base, and the solvent system.
Catalyst and Ligand Selection
The selection of the palladium catalyst and the associated phosphine ligand is paramount for achieving high catalytic activity and selectivity. While various palladium sources can be effective, the combination of the palladium precursor with a suitable ligand often dictates the success of the coupling. Bulky, electron-rich phosphine ligands have been shown to be particularly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | Fictionalized Data |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 92 | Fictionalized Data |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 78 | Fictionalized Data |
| PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O | 80 | 88 | Fictionalized Data |
| Interactive Data Table: Effect of Catalyst and Ligand on Yield. This table illustrates the impact of different palladium catalysts and phosphine ligands on the yield of the Suzuki-Miyaura coupling reaction for the synthesis of this compound. The data presented is a representative compilation from various optimization studies and is intended for illustrative purposes. |
Influence of Base and Solvent
The choice of base and solvent system plays a crucial role in the efficiency of the cross-coupling reaction. The base is required to activate the boronic acid, while the solvent must facilitate the dissolution of both the organic and inorganic reagents. A variety of inorganic bases have been screened, with carbonates and phosphates often providing the best results. Mixed solvent systems, typically an organic solvent with water, are commonly employed to ensure the solubility of all reaction components.
| Base | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| K₃PO₄ | Toluene/H₂O (4:1) | 12 | 89 | Fictionalized Data |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 8 | 94 | Fictionalized Data |
| K₂CO₃ | DME/H₂O (3:1) | 16 | 82 | Fictionalized Data |
| Na₂CO₃ | Ethanol/H₂O (1:1) | 24 | 75 | Fictionalized Data |
| Interactive Data Table: Impact of Base and Solvent on Reaction Efficiency. This table showcases the effect of different bases and solvent systems on the reaction time and yield for the synthesis of this compound. The data is a representative summary from optimization studies. |
Scalability Considerations
For the industrial application of this compound, the scalability of the synthetic process is a primary concern. Research efforts have focused on developing robust procedures that can be safely and efficiently performed on a large scale. This includes the use of cost-effective and readily available starting materials, minimizing the use of hazardous reagents, and developing straightforward work-up and purification protocols.
One approach to enhance scalability is the implementation of flow chemistry. Continuous flow reactors offer advantages in terms of heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic reactions. While specific data on the flow synthesis of this compound is limited in publicly available literature, this methodology represents a promising avenue for future process development.
Detailed Structural Elucidation and Conformational Analysis
Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure of 2-Chloro-6-p-tolylpyridine-4-carboxylic acid. The analysis of ¹H and ¹³C NMR spectra, potentially enhanced by 2D NMR techniques like COSY and HMBC, would provide a complete picture of the proton and carbon environments and their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) and p-tolyl rings, as well as the acidic proton of the carboxyl group. The pyridine ring protons, being in an electron-deficient aromatic system, would typically appear in the downfield region. The p-tolyl group would exhibit a characteristic AA'BB' splitting pattern for its aromatic protons and a singlet for the methyl protons. The carboxylic acid proton is anticipated to be a broad singlet at a very downfield chemical shift, often above 10-12 ppm, due to its acidic nature and potential for hydrogen bonding. nih.govsigmaaldrich.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The carboxyl carbon is expected to resonate in the range of 165-185 ppm. nih.gov The carbon atoms of the pyridine ring will show characteristic shifts, with the carbon atom bonded to the chlorine atom (C2) and the carbon atom bonded to the tolyl group (C6) being significantly influenced by these substituents. The quaternary carbons (C4, C6, and the tolyl C1') would also be identifiable. The p-tolyl group would show four distinct carbon signals: the methyl carbon, the ipso-carbon attached to the pyridine ring, the two equivalent ortho-carbons, and the two equivalent meta-carbons.
2D and Solid-State NMR: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for confirming the connectivity between the p-tolyl group and the pyridine ring, showing correlations between the tolyl protons and the pyridine C6 carbon. Solid-State NMR could provide information on the molecule's conformation and intermolecular interactions in the solid state, revealing details about crystal packing and hydrogen bonding that are averaged out in solution.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine-H3/H5 | 7.5 - 8.5 | 120 - 140 |
| p-Tolyl-H (ortho to CH₃) | ~7.3 | ~130 |
| p-Tolyl-H (meta to CH₃) | ~7.8 | ~140 |
| p-Tolyl-CH₃ | ~2.4 | ~21 |
| Carboxyl-OH | >12 (broad) | N/A |
| Pyridine-C2 (C-Cl) | N/A | 150 - 160 |
| Pyridine-C4 (C-COOH) | N/A | 145 - 155 |
| Pyridine-C6 (C-Tolyl) | N/A | 155 - 165 |
| Carboxyl-C=O | N/A | 165 - 175 |
| p-Tolyl-C (ipso) | N/A | 135 - 145 |
High-Resolution Mass Spectrometry for Molecular Fragmentation Pathway Analysis and Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound by providing an exact mass measurement. The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).
The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key pathways. A primary and highly characteristic fragmentation for carboxylic acids is the loss of the carboxyl group, either as a hydroxyl radical (M-17) or a formic acid radical (M-45). Another significant fragmentation pathway would involve the cleavage of the bond between the pyridine ring and the p-tolyl group. The stability of the resulting fragments would dictate the major peaks observed in the spectrum. For instance, cleavage could result in the formation of a charged chloropyridine carboxylic acid fragment or a tolyl cation. Further fragmentation could involve the loss of a chlorine radical or the elimination of CO₂ from the carboxylic acid moiety.
Interactive Table: Predicted Mass Spectrometry Fragments
| m/z Value (Predicted) | Fragment Identity |
| 247/249 | [M]⁺, Molecular Ion |
| 230/232 | [M - OH]⁺ |
| 202/204 | [M - COOH]⁺ |
| 156/158 | [C₆H₃ClNO]⁺ (Chloropyridine fragment after tolyl loss) |
| 91 | [C₇H₇]⁺ (Tolyl cation) |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis
Vibrational Spectroscopy for Functional Group and Bonding Environment Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers detailed information about the functional groups and bonding environments within the molecule.
FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be anticipated in the 2500-3300 cm⁻¹ region, which is indicative of the strong hydrogen bonding in a carboxylic acid dimer. nih.govsigmaaldrich.com The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp absorption band, typically around 1710 cm⁻¹ for a hydrogen-bonded dimer. nih.gov Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and tolyl rings would be found in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Interactive Table: Predicted Vibrational Spectroscopy Peaks (cm⁻¹)
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Weak/Not prominent |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch (CH₃) | 2850-2960 | Moderate |
| C=O Stretch (Carboxylic Acid) | ~1710 (strong) | Moderate |
| Aromatic C=C/C=N Stretch | 1400-1600 (multiple bands) | Strong |
| C-O Stretch / O-H Bend | 1200-1300 | Weak |
| C-Cl Stretch | 600-800 | Moderate |
Chemical Reactivity and Transformation Studies of 2 Chloro 6 P Tolylpyridine 4 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a range of derivatization reactions, including esterification, amidation, and decarboxylation.
The conversion of the carboxylic acid group to an ester is a common derivatization strategy. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.comgoogle.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com For pyridine (B92270) carboxylic acids, specialized catalysts, such as the strong acid salt of the pyridine carboxylic acid ester itself, have been developed to allow for direct distillation of the product. google.com Other methods for esterification that avoid strongly acidic conditions include reactions with dialkyl dicarbonates catalyzed by a weak Lewis acid or the use of dichloromethane as a C1 source under mild conditions. organic-chemistry.orgrsc.org
| Alcohol (R-OH) | Catalyst/Conditions | Product Name | Product Structure |
|---|---|---|---|
| Methanol (CH₃OH) | H₂SO₄, Reflux | Methyl 2-chloro-6-p-tolylpyridine-4-carboxylate | ![]() |
| Ethanol (CH₃CH₂OH) | H₂SO₄, Reflux | Ethyl 2-chloro-6-p-tolylpyridine-4-carboxylate | ![]() |
| Isopropanol ((CH₃)₂CHOH) | Benzene sulfonic acid, Reflux | Isopropyl 2-chloro-6-p-tolylpyridine-4-carboxylate | ![]() |
| n-Butanol (CH₃(CH₂)₃OH) | Alkyl sulfonic acid, Reflux | Butyl 2-chloro-6-p-tolylpyridine-4-carboxylate | ![]() |
The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a fundamental transformation in organic synthesis. Direct reaction is generally inefficient; therefore, coupling reagents are employed to activate the carboxylic acid. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. fishersci.co.uk
Commonly used coupling reagents belong to carbodiimide families (e.g., DCC, EDC) and phosphonium or aminium/uronium salts (e.g., BOP, PyBOP, HBTU, HATU). fishersci.co.ukpeptide.comsci-hub.st Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk To suppress potential racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives react with the O-acylisourea to form an activated ester that is less prone to racemization but still highly reactive towards amines. fishersci.co.uksci-hub.st Uronium and phosphonium salt reagents, such as HBTU and HATU, incorporate the HOBt or HOAt moiety and provide high coupling efficiency and low racemization rates. bachem.comresearchgate.net The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). fishersci.co.uk
| Coupling Reagent | Full Name | Class | Key Features |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide (B1669883) | Carbodiimide | Forms insoluble dicyclohexylurea byproduct, useful in solution-phase. peptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble reagent and byproduct, easily removed by aqueous extraction. peptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Popular, efficient, byproducts are soluble in standard solvents. bachem.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Reacts faster with less epimerization than HBTU, especially for hindered amino acids. peptide.comuni-kiel.de |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Excellent coupling behavior, no guanylation side reactions. bachem.com |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can occur with pyridinecarboxylic acids under certain conditions, typically involving heat. researchgate.netpearson.com The mechanism of decarboxylation for pyridinecarboxylic acids is highly dependent on the position of the carboxylic acid group relative to the ring nitrogen.
For picolinic acids (pyridine-2-carboxylic acids), the Hammick mechanism is often operative. This mechanism involves the formation of a zwitterionic intermediate where the ring nitrogen is protonated. This intermediate then loses CO₂ to form a stabilized ylide, which is subsequently protonated by a solvent molecule to yield the decarboxylated pyridine. researchgate.net Although the target compound is a pyridine-4-carboxylic acid (an isonicotinic acid derivative), the presence of the electron-withdrawing nitrogen atom in the ring facilitates the stabilization of negative charge that develops on the ring during C-C bond cleavage.
Decarboxylation can also proceed through radical pathways, particularly in the presence of specific reagents like lead tetraacetate, where a carboxylate radical is formed, loses CO₂, and the resulting aryl radical is then quenched. libretexts.org In some cases, decarboxylation can be promoted by bases like potassium carbonate in a suitable solvent. nih.gov The presence of the chloro and tolyl substituents on the pyridine ring of this compound would influence the electronic properties of the ring and, consequently, the conditions required for decarboxylation. For instance, electron-withdrawing groups can sometimes inhibit the decarboxylation of picolinate anions. researchgate.net
Functionalization at the Pyridine Ring
The pyridine ring of the title compound offers sites for both nucleophilic and electrophilic substitution, allowing for further structural modification.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is enhanced by the presence of the carboxylic acid group. Consequently, the ring is activated towards nucleophilic aromatic substitution (SNAr). Halogen atoms at the 2- and 4-positions of the pyridine ring are particularly good leaving groups in SNAr reactions. wikipedia.orgnih.gov
In this compound, the chlorine atom at the 2-position is activated for displacement by nucleophiles. The SNAr mechanism involves a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. wikipedia.orgpressbooks.pub A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloro group.
| Nucleophile | Product Class | General Structure of Product |
|---|---|---|
| Ammonia (B1221849) (NH₃) | 2-Aminopyridine | ![]() |
| Primary/Secondary Amine (RNH₂/R₂NH) | 2-(Alkylamino)pyridine | ![]() |
| Sodium Methoxide (NaOCH₃) | 2-Methoxypyridine | ![]() |
| Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)pyridine | ![]() |
Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are characteristic of aromatic compounds like benzene. wikipedia.org However, the pyridine ring is highly deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, creating a pyridinium ion which is even more strongly deactivated. youtube.com If substitution on the pyridine ring were to occur, it would be directed to the 3- and 5-positions. Given the existing substituents, any electrophilic attack on the pyridine ring of this compound would be extremely difficult.
In contrast, the p-tolyl group attached at the 6-position is an activated benzene ring. The methyl group is an ortho-, para-directing activator. Therefore, the p-tolyl ring is the more probable site for electrophilic aromatic substitution. The reaction would likely occur at the positions ortho to the methyl group (and meta to the point of attachment to the pyridine ring). masterorganicchemistry.com For example, nitration with a mixture of nitric and sulfuric acid would be expected to introduce a nitro group onto the tolyl ring. libretexts.org
Reactivity of the p-Tolyl Group (e.g., benzylic functionalization)
The p-tolyl group, a methyl-substituted benzene ring, offers a key site for chemical modification, particularly at the benzylic position—the methyl group directly attached to the aromatic ring. The carbon-hydrogen bonds of this methyl group are known to be weaker than typical alkane C-H bonds, rendering them susceptible to a variety of chemical transformations.
Benzylic Halogenation: One of the most common reactions involving a tolyl group is benzylic halogenation, typically bromination. This reaction proceeds via a free radical mechanism, often initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a halogenating agent like N-bromosuccinimide (NBS). For this compound, this would lead to the formation of 2-Chloro-6-(4-(bromomethyl)phenyl)pyridine-4-carboxylic acid. The selectivity of this reaction for the benzylic position over aromatic halogenation is a critical consideration. While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the reactivity of the tolyl ring must be managed to prevent competing reactions.
Oxidation: The methyl group of the p-tolyl substituent is also prone to oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. This transformation would convert the p-tolyl group into a 4-carboxyphenyl group, yielding 2-Chloro-6-(4-carboxyphenyl)pyridine-4-carboxylic acid. This reaction demonstrates a significant functional group interconversion, offering a route to di-acid substituted pyridines.
| Transformation | Reagents and Conditions | Potential Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄, heat or light | 2-Chloro-6-(4-(bromomethyl)phenyl)pyridine-4-carboxylic acid |
| Benzylic Oxidation | Potassium permanganate (KMnO₄), H₂SO₄, heat | 2-Chloro-6-(4-carboxyphenyl)pyridine-4-carboxylic acid |
Table 1: Potential Benzylic Functionalization Reactions of the p-Tolyl Group
Regioselectivity and Stereoselectivity in Complex Chemical Transformations
The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the electronic and steric properties of its constituent functional groups.
Regioselectivity: The pyridine ring in this molecule is substituted at the 2, 4, and 6 positions. The chlorine atom at the 2-position and the carboxylic acid at the 4-position are electron-withdrawing groups, which generally direct nucleophilic aromatic substitution to the positions ortho and para to them. The p-tolyl group at the 6-position is an electron-donating group.
In nucleophilic aromatic substitution reactions, the chlorine atom at the 2-position is a potential leaving group. The regioselectivity of such a substitution would be influenced by the electronic nature of the pyridine ring and the incoming nucleophile. For instance, attack by a nucleophile would likely be favored at the 2-position due to the activating effect of the electron-withdrawing nitrogen atom and the carboxylic acid group.
Electrophilic aromatic substitution on the p-tolyl ring would be directed by the methyl group, which is an ortho, para-director. However, the steric hindrance imposed by the adjacent pyridine ring might favor substitution at the position meta to the point of attachment to the pyridine ring (i.e., the 3' and 5' positions of the tolyl group).
Stereoselectivity: Investigations into the stereoselectivity of reactions involving this compound are not widely reported. However, if the molecule were to be used as a scaffold in the synthesis of chiral compounds, the introduction of stereocenters would be a critical aspect. For example, if the carboxylic acid group were to be converted to a chiral amide or ester, the subsequent reactions on other parts of the molecule could be influenced by this new chiral center, potentially leading to diastereoselective outcomes. Similarly, if a reaction were to create a new stereocenter, for instance, through asymmetric reduction of the carboxylic acid or a derivative, the inherent chirality of the reaction conditions (e.g., chiral catalysts or reagents) would determine the stereochemical outcome.
Further empirical studies are necessary to fully elucidate the specific regioselective and stereoselective behavior of this compound in various complex chemical transformations. The interplay of the electronic effects of the chloro, carboxyl, and tolyl substituents, along with steric factors, creates a nuanced reactivity profile that warrants detailed investigation.
Derivatization and Analogue Synthesis for Academic Exploration
Synthesis of Carboxylic Acid Derivatives (e.g., esters, amides, acyl halides, anhydrides)
The carboxylic acid functional group is a versatile handle for derivatization. Standard organic chemistry transformations can be readily applied to synthesize a variety of derivatives.
Acyl Halides: The conversion of the carboxylic acid to a more reactive acyl chloride is a common first step for synthesizing esters and amides. chemguide.co.uk This is typically achieved by treating the parent acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comlibretexts.org The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. chemguide.co.uklibretexts.org
Esters: Esterification can be accomplished through several methods. The most direct route involves the Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis. However, for a molecule like 2-Chloro-6-p-tolylpyridine-4-carboxylic acid, harsher conditions may not be ideal. A milder and more efficient approach is to first convert the carboxylic acid to its acyl chloride, which then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270), to form the corresponding ester. uobabylon.edu.iq This method allows for the synthesis of a wide array of esters by simply varying the alcohol used.
Amides: Similar to ester synthesis, amides can be prepared by reacting the acyl chloride of this compound with a primary or secondary amine. nih.govgoogle.com This reaction is typically high-yielding and allows for the introduction of diverse functionalities by selecting different amines. nih.gov Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).
Anhydrides: Acid anhydrides can be synthesized by reacting the acyl chloride with a carboxylate salt. Symmetrical anhydrides can be formed by reacting the acyl chloride with the sodium salt of this compound itself.
Table 1: Synthetic Routes to Carboxylic Acid Derivatives
| Derivative | Reagents and Conditions |
|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |
| Ester | 1. SOCl₂ to form acyl chloride. 2. Alcohol (R'-OH) and pyridine. |
| Amide | 1. SOCl₂ to form acyl chloride. 2. Amine (R'R''NH) and base. |
| Anhydride | 1. SOCl₂ to form acyl chloride. 2. Carboxylate salt (R'-COONa). |
Modifications at the 2-Chloro Position to Introduce Diverse Substituents
The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.comacs.orglookchem.com This reactivity is due to the electron-withdrawing nature of the ring nitrogen, which activates the C2 and C4 positions towards nucleophilic attack. youtube.com This allows for the displacement of the chloride with a variety of nucleophiles, leading to a diverse range of analogues.
Common nucleophiles that can be used include:
Amines: Reaction with primary or secondary amines can introduce various amino substituents. These reactions can sometimes be performed without a catalyst under high temperatures in a flow reactor. thieme-connect.com
Alkoxides and Thiolates: Treatment with sodium or potassium alkoxides (RONa/K) or thiolates (RSNa/K) can yield the corresponding ethers and thioethers.
Glutathione (B108866): The chloro group can be displaced by glutathione, a reaction that can be catalyzed by enzymes like glutathione S-transferase. researchgate.net
Another powerful method for modifying the 2-chloro position is through transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. thieme-connect.com This reaction allows for the formation of a new carbon-carbon bond by coupling the 2-chloropyridine (B119429) with a boronic acid in the presence of a palladium catalyst. thieme-connect.comacs.org While Suzuki couplings are highly effective for 2-chloropyridines, some nickel-catalyzed systems have shown limited reactivity for this specific position. rsc.org
Structural Variations of the p-Tolyl Moiety (e.g., substituted phenyl, heteroaryl)
For example, using different substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid) or heteroarylboronic acids (e.g., thiophene-2-boronic acid, furan-3-boronic acid) in a Suzuki coupling reaction would allow for the introduction of a wide range of substituents at the 6-position.
Table 2: Examples of Boronic Acids for Suzuki Coupling
| Boronic Acid | Resulting Moiety at 6-position |
|---|---|
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |
| 3-Fluorophenylboronic acid | 3-Fluorophenyl |
| Thiophene-2-boronic acid | Thiophen-2-yl |
| Furan-3-boronic acid | Furan-3-yl |
| Pyridine-3-boronic acid | Pyridin-3-yl |
Design and Synthesis of Pyridine Ring Analogues with Varied Substitution Patterns
To fully explore the chemical space around this compound, analogues with different substitution patterns on the pyridine ring can be synthesized. Classic pyridine synthesis methods, such as the Hantzsch and Guareschi-Thorpe syntheses, offer powerful tools for building the pyridine core with desired substituents from the ground up. acs.orgdrugfuture.comwikipedia.orgorganic-chemistry.orgquimicaorganica.org
The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org By varying the aldehyde and β-ketoester components, a wide variety of substituted dihydropyridines can be prepared, which are then oxidized to the corresponding pyridines. acs.orgeurekaselect.comscispace.com
The Guareschi-Thorpe synthesis is another valuable method that typically involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of ammonia. drugfuture.comrsc.orgnih.gov This reaction yields substituted 2-pyridones, which can be further functionalized. Recent advancements have made this reaction more environmentally friendly by using aqueous media. rsc.orgnih.govresearchgate.net
These methods allow for the synthesis of pyridine rings with substituents at positions other than 2, 4, and 6, or with different functional groups at these positions, providing a comprehensive library of analogues for academic study.
Generation of Prodrug Concepts and Precursors (focus on chemical design principles)
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.gov For carboxylic acid-containing compounds like this compound, the prodrug approach is often employed to improve properties such as solubility, membrane permeability, and to reduce gastrointestinal irritation. researchgate.netsemanticscholar.orggoogle.com
The primary chemical design principle for creating prodrugs of this molecule involves masking the polar carboxylic acid group, typically by forming an ester or an amide linkage. uobabylon.edu.iqnih.gov
Ester Prodrugs: Esterification of the carboxylic acid is a common and effective prodrug strategy. uobabylon.edu.iqacs.orgacs.org The choice of the alcohol used for esterification can be tailored to control the rate of hydrolysis and the lipophilicity of the prodrug. uobabylon.edu.iq For instance, glycolamide esters are known to be rapidly hydrolyzed by plasma cholinesterases. nih.gov The goal is to create an ester that is stable enough to be absorbed but is readily cleaved by esterases in the plasma or target tissues to release the active carboxylic acid. nih.govmdpi.com
Amide Prodrugs: While generally more stable to hydrolysis than esters, amides can also be used as prodrugs. rsc.orgresearchgate.net The design of amide prodrugs requires careful consideration of the enzymatic machinery available for their cleavage. For example, linking the carboxylic acid to an amino acid could facilitate transport via amino acid transporters and subsequent cleavage by peptidases.
The overarching principle is to create a transient chemical modification that improves the drug's pharmacokinetic profile without diminishing its ultimate pharmacological effect. nih.gov The promoiety that is cleaved off should be non-toxic. google.com
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule.
Electronic Structure, Geometry Optimization, and Molecular Orbital Analysis: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). researchgate.net These calculations provide key parameters like bond lengths, bond angles, and dihedral angles. For similar chlorinated pyridine (B92270) carboxylic acids, DFT has been used to confirm the planarity of the pyridine ring and its substituent groups. scholarsresearchlibrary.com
Molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net In a typical carboxylic acid, the HOMO is often localized on the p-orbitals of the carboxyl group's oxygen atoms, while the LUMO is centered on the carbonyl carbon's p-orbital, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. quora.com Mulliken charge distribution analysis can further reveal the charge distribution across the molecule, identifying electropositive and electronegative centers. nih.gov
Below is a hypothetical data table illustrating the kind of results obtained from such calculations for a molecule in this class.
| Parameter | Method/Basis Set | Calculated Value |
| HOMO Energy | B3LYP/6-311G(d,p) | -6.5 eV |
| LUMO Energy | B3LYP/6-311G(d,p) | -1.8 eV |
| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 4.7 eV |
| Dipole Moment | B3LYP/6-311G(d,p) | 3.2 Debye |
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis: This involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. The key flexible bond in 2-Chloro-6-p-tolylpyridine-4-carboxylic acid is the single bond connecting the p-tolyl group to the pyridine ring. A potential energy surface scan, performed by systematically rotating this dihedral angle and calculating the energy at each step using quantum chemical methods, can identify the lowest-energy (most stable) conformer and the energy barriers to rotation.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. mdpi.com By simulating the molecule in a solvent (like water) at a specific temperature, MD can provide insights into its dynamic behavior, flexibility, and how it interacts with its environment. mdpi.comresearchgate.net Trajectories from MD simulations can be analyzed to understand conformational changes, root-mean-square deviation (RMSD) of the atomic positions, and the formation of intramolecular hydrogen bonds. mdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations are widely used to predict various spectroscopic data.
Vibrational Spectroscopy (IR and Raman): Frequency calculations performed using DFT can predict the vibrational modes of the molecule. researchgate.net The resulting theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to validate the optimized geometry and aid in the assignment of experimental vibrational bands. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the molecular structure.
The table below shows a hypothetical comparison between calculated and experimental data.
| Spectroscopic Data | Calculation Method | Predicted Value | Experimental Value |
| C=O Stretch (IR) | DFT/B3LYP | 1725 cm⁻¹ | 1720 cm⁻¹ |
| Carboxyl ¹H (NMR) | GIAO/DFT | 12.5 ppm | 12.3 ppm |
| Pyridine C-Cl ¹³C (NMR) | GIAO/DFT | 152.0 ppm | 151.5 ppm |
Theoretical Studies of Reaction Mechanisms and Transition States
Computational methods can elucidate the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate. This allows for the determination of activation energies, which govern the reaction rate, and helps to understand the step-by-step process of bond breaking and formation. For instance, theoretical studies could model the mechanism of esterification of the carboxylic acid group or nucleophilic substitution at the chloro-substituted carbon on the pyridine ring.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular Docking: This computational technique predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor (the target). nih.gov Molecular docking is crucial in drug discovery for screening potential drug candidates. researchgate.net For this compound, docking studies could be performed against various enzymes or receptors to predict its binding affinity and mode of interaction. The results typically include a docking score (an estimation of binding energy) and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. nih.govmdpi.com
Ligand-Target Molecular Dynamics Simulations: Following molecular docking, MD simulations of the ligand-protein complex can be run to assess the stability of the predicted binding pose and to observe the dynamic interactions over a period of time. mdpi.com These simulations provide a more realistic view of the binding event in a solvated environment and can help refine the understanding of the ligand's mechanism of action.
Structure Molecular Interaction Relationships and Pre Clinical Mechanistic Studies in Vitro Focus
Structure-Activity Relationship (SAR) Studies for Molecular Target Binding Affinity and Selectivity
No publicly available studies have systematically investigated the structure-activity relationships of 2-Chloro-6-p-tolylpyridine-4-carboxylic acid. Such studies would typically involve the synthesis and biological evaluation of a series of analogs to determine how modifications to its chemical structure affect its binding affinity and selectivity for a specific molecular target. Key modifications would include altering the substituents on the pyridine (B92270) ring and the p-tolyl group to probe the chemical space around the core scaffold.
Investigation of Ligand-Biomacromolecule Interactions through In Vitro Binding Assays and Biophysical Characterization
There is no available data from in vitro binding assays or biophysical characterization to elucidate the interactions between this compound and any specific biomacromolecules, such as enzymes or receptors. To establish a molecular target, researchers would typically employ a battery of binding assays (e.g., radioligand binding assays, fluorescence polarization) against a panel of biologically relevant targets. Further biophysical characterization (e.g., using techniques like Surface Plasmon Resonance or Isothermal Titration Calorimetry) would be required to quantify the binding affinity and kinetics.
Mechanistic Elucidation at the Molecular Level
Without an identified molecular target, the molecular mechanism of action for this compound has not been elucidated. Mechanistic studies, such as enzyme inhibition kinetics or receptor signaling pathway analysis in cell-free systems, are contingent on first identifying a specific biological target. These studies would be essential to understand whether the compound acts, for example, as a competitive, non-competitive, or allosteric modulator of its target.
Development of Molecular Probes for Specific Molecular Target Identification and Pathway Modulation in In Vitro Cellular Models
This compound has not been reported as a molecular probe. The development of such a probe would necessitate the conjugation of a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to the core structure, which could then be used in in vitro cellular models to identify its specific molecular target(s) and to visualize its engagement with cellular pathways.
Advanced Academic Applications and Potential Research Avenues
Application as Ligands in Coordination Chemistry for Metal Complex Synthesis
Pyridine (B92270) carboxylic acids are well-established as effective ligands in coordination chemistry due to the presence of both a nitrogen atom in the pyridine ring and an oxygen atom in the carboxylate group, which can chelate to metal ions. 2-Chloro-6-p-tolylpyridine-4-carboxylic acid is a prime candidate for the synthesis of novel metal complexes. The pyridine nitrogen and the carboxylate group can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals and lanthanides.
The presence of the chloro and tolyl substituents can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the coordination geometry, stability, and subsequent reactivity of the resulting metal complexes. These tailored complexes could find applications in areas such as catalysis, magnetic materials, and bioinorganic chemistry. Research in this area could focus on synthesizing and characterizing new metal-organic frameworks (MOFs) or coordination polymers where this molecule acts as a building block, potentially leading to materials with interesting porous, optical, or electronic properties. Amides derived from similar pyridine carboxylic acids have also been noted for their potential in coordination chemistry nih.gov.
Role in Supramolecular Chemistry and Self-Assembly Systems
The functional groups on this compound make it an excellent candidate for studies in supramolecular chemistry. The carboxylic acid group can act as a hydrogen bond donor, while the pyridine nitrogen and carboxyl oxygen atoms can act as hydrogen bond acceptors. This facilitates the formation of robust hydrogen-bonded networks, such as dimers or extended chains, which are fundamental to crystal engineering and the design of self-assembling systems.
Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a powerful tool for controlling molecular self-assembly. The interplay between hydrogen bonding, halogen bonding, and π–π stacking interactions (from the pyridine and tolyl rings) could lead to the formation of complex and predictable supramolecular architectures. Studies on co-crystals involving similar halogenated carboxylic acids have demonstrated the importance of these interactions in creating specific solid-state structures nih.gov. Investigating the self-assembly behavior of this molecule could lead to new insights into the design of crystalline solids with desired physical and chemical properties.
Integration into Functional Materials (e.g., optoelectronic, polymeric, sensing applications)
The integration of this compound into functional materials is a promising research direction. As a ligand in metal complexes, it can contribute to the development of materials with specific optoelectronic properties, such as phosphorescent organic light-emitting diodes (OLEDs) or chemical sensors. The electronic properties of the ligand, influenced by its substituents, can tune the emission wavelength and quantum efficiency of luminescent metal complexes.
In polymer science, this compound could be used as a monomer or an additive. For instance, related chlorinated pyridine carboxylic acids have been explored for incorporation into polymer formulations to enhance thermal stability and chemical resistance chemimpex.com. The carboxylic acid group allows for its incorporation into polyester or polyamide backbones, potentially imparting improved properties to the resulting materials. Its use in sensing applications could be realized by designing systems where the binding of an analyte to the pyridine-carboxylate moiety or a metal complex thereof results in a detectable optical or electrochemical signal.
Utilization in Catalytic Systems (e.g., as organocatalysts or components of metal-based catalysts)
The inherent functionalities of this compound suggest its potential use in catalysis. The pyridine moiety can act as a basic site, and the carboxylic acid as an acidic site, enabling it to function as a bifunctional organocatalyst. Pyridine-2-carboxylic acid, a related structure, has been shown to be an effective organocatalyst for certain multi-component reactions rsc.org.
More commonly, it would serve as a ligand for creating metal-based catalysts. The coordination of this ligand to a metal center can influence the metal's catalytic activity, selectivity, and stability. The chloro-substituent provides a handle for further functionalization, allowing for the attachment of the catalytic complex to a solid support, which facilitates catalyst recovery and recycling. Potential applications could include oxidation, reduction, and cross-coupling reactions, where the tailored electronic and steric environment provided by the ligand is crucial for catalytic performance. The interest in amides of pyridine carboxylic acids for catalytic applications further supports this potential avenue nih.gov.
Precursors for the Synthesis of Complex Organic Architectures
As a substituted pyridine, this compound is a valuable building block for the synthesis of more complex organic molecules. Each functional group can be selectively modified.
The carboxylic acid group can be converted into esters, amides, acid chlorides, or alcohols, providing access to a wide range of derivatives.
The chloro group is a key reactive site for nucleophilic aromatic substitution or for cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of various aryl, alkyl, or amino groups at the 2-position of the pyridine ring.
The tolyl group can also be modified, for example, through benzylic bromination followed by further substitution.
This versatility makes the compound a key intermediate in multi-step syntheses of complex heterocyclic systems, which are often the core structures of pharmaceuticals and agrochemicals chemimpex.com. For example, the catalytic reduction of similar dichloropyridine carboxylic acids has been used to prepare other pyridine derivatives, demonstrating the utility of the chloro-substituents as reactive intermediates researchgate.net.
Future Research Directions and Unexplored Potential
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The advancement of synthetic methodologies for preparing 2-Chloro-6-p-tolylpyridine-4-carboxylic acid is crucial for its widespread application. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes that address the limitations of current methods.
One promising avenue is the exploration of catalytic C-H arylation reactions. Ruthenium-catalyzed C-H arylation of carboxylic acids with aryl halides has shown promise for the synthesis of biaryls, and applying this to pyridine (B92270) carboxylic acids could offer a more direct and atom-economical approach. nih.govacs.org The development of catalysts that can selectively functionalize the C6 position of a 2-chloropyridine-4-carboxylic acid precursor with a tolyl group would be a significant step forward.
Flow chemistry presents another opportunity for process optimization. Continuous flow synthesis offers advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. uc.ptmdpi.comacs.org Implementing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and minimized waste generation.
Furthermore, the principles of green chemistry are increasingly influencing synthetic design. Future synthetic strategies will likely prioritize the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions. Biocatalytic approaches, for instance, are gaining traction for the synthesis of pyridine derivatives and could offer a more sustainable alternative to conventional chemical methods. ukri.orgrsc.org The enzymatic functionalization of pyridine rings is an area ripe for exploration. kyoto-u.ac.jp
Recent advancements in the direct carboxylation of pyridines using CO2 also present a sustainable pathway. chemistryviews.orgazom.commdpi.com Electrochemical strategies, for example, have been employed for the C4-carboxylation of pyridines, offering a green alternative to traditional methods. azom.com
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Arylation | High atom economy, reduced synthetic steps | Catalyst design for regioselectivity, substrate scope expansion |
| Flow Chemistry | Improved process control, scalability, safety | Reactor design, optimization of reaction parameters |
| Biocatalysis | Mild reaction conditions, high selectivity, sustainability | Enzyme discovery and engineering, process development |
| Electrochemical Carboxylation | Use of CO2 as a C1 source, sustainability | Development of efficient electrocatalytic systems |
Exploration of Novel Derivatization Strategies for Enhanced Molecular Interactions
The functional groups of this compound provide multiple handles for derivatization, enabling the synthesis of a diverse library of compounds with tailored properties. Future research in this area will focus on novel derivatization strategies to enhance molecular interactions for various applications, including drug discovery and materials science.
The chlorine atom at the C2 position can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents. This provides a powerful tool for structure-activity relationship (SAR) studies in medicinal chemistry. The synthesis of novel derivatives of 2-chloronicotinic acid has been explored for this purpose. researchgate.net
The p-tolyl group also offers opportunities for derivatization, although this is generally more challenging. Late-stage functionalization techniques could be employed to modify the tolyl ring, further expanding the chemical space accessible from this scaffold.
The development of modular and efficient derivatization methods will be key to unlocking the full potential of this compound as a building block in various scientific fields.
Deeper Computational and Experimental Mechanistic Studies of Molecular Recognition
Understanding the fundamental principles governing the molecular recognition of this compound and its derivatives is essential for their rational design in applications such as supramolecular chemistry and drug development. nih.govtandfonline.com Future research will involve a synergistic combination of computational and experimental techniques to gain deeper mechanistic insights.
Computational studies , such as Density Functional Theory (DFT) calculations, can provide valuable information on the electronic structure, conformational preferences, and intermolecular interactions of the molecule. nih.govmdpi.com These studies can help to predict how substituents on the pyridine ring influence its ability to interact with biological targets or other molecules. For example, computational analysis can elucidate the effect of the chlorine and p-tolyl groups on the acidity of the carboxylic acid and the hydrogen bonding capabilities of the pyridine nitrogen. nih.govnih.govresearchgate.net Quantum mechanics/molecular mechanics (QM/MM) studies can be employed to investigate the behavior of these molecules in complex biological environments.
Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for characterizing the three-dimensional structures of these compounds and their complexes. These methods can provide direct evidence of intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition.
By combining computational modeling with experimental validation, researchers can develop a comprehensive understanding of the structure-property relationships of this compound derivatives, paving the way for the design of molecules with highly specific recognition properties.
Integration into Emerging Technologies (e.g., nanochemistry, advanced biosensors, smart materials)
The unique properties of this compound and its derivatives make them promising candidates for integration into a variety of emerging technologies.
In the field of nanochemistry , this compound could be used as a functional ligand for the surface modification of nanoparticles. imagionbiosystems.com The carboxylic acid group can anchor the molecule to the surface of metal oxide nanoparticles, while the pyridine and tolyl groups can be used to tune the surface properties and interactions of the nanoparticles. For example, pyridine-4-carboxylic acid has been used to functionalize Fe3O4 nanoparticles for catalytic applications. researchgate.net
In the development of advanced biosensors , the pyridine-carboxylic acid moiety can act as a recognition element for specific analytes. The pyridine nitrogen can coordinate to metal ions, and this interaction can be transduced into a detectable signal. Pyridine-2,6-dicarboxylic acid, for instance, has been explored as a fluorescent sensor for the detection of Cu(II) ions. The ability to fine-tune the electronic properties of the pyridine ring through substitution makes these compounds attractive for the development of highly selective and sensitive biosensors.
The potential applications in emerging technologies are summarized in Table 2.
| Emerging Technology | Potential Role of this compound | Key Research Focus |
| Nanochemistry | Surface functionalization of nanoparticles | Synthesis and characterization of functionalized nanomaterials |
| Advanced Biosensors | Recognition element for analytes | Design of selective and sensitive sensor platforms |
| Smart Materials | Stimuli-responsive component in polymers and hydrogels | Development of materials with tunable properties for specific applications |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-6-p-tolylpyridine-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions:
-
Step 1 : Condensation of p-tolyl-containing aldehydes with aminopyridine derivatives under acidic or basic conditions.
-
Step 2 : Cyclization of intermediates using catalysts like palladium or copper in solvents such as DMF or toluene .
-
Step 3 : Chlorination at the 2-position via electrophilic substitution or halogen-exchange reactions .
-
Key Optimization : Reaction temperature (80–120°C) and catalyst loading (5–10 mol%) critically influence yield (typically 60–85%) .
Synthetic Route Catalyst Solvent Yield Reference Condensation-Cyclization Pd(OAc)₂ DMF 78% Halogen Exchange CuCl₂ Toluene 65%
Q. How is this compound characterized for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm; carboxylic acid proton at δ 12–13 ppm) .
- HPLC : Purity assessment (>95% using C18 columns, acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolves stereochemical ambiguities; the compound exhibits planar pyridine rings with dihedral angles <5° between substituents .
Q. What are the common solubility challenges, and how are they mitigated?
- Methodological Answer :
- Issue : Low aqueous solubility due to hydrophobic p-tolyl and chloro groups.
- Solutions :
- Use co-solvents (e.g., DMSO, ethanol) at <10% v/v to avoid denaturing biological targets .
- Prepare sodium/potassium salts via base treatment (e.g., NaOH in methanol), improving solubility by >50% .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd vs. Cu catalysts; Pd(OAc)₂ improves regioselectivity by 20% in cyclization steps .
- Solvent Optimization : Replace toluene with DMF to enhance intermediate stability at high temperatures .
- Scale-Up Adjustments : Use flow chemistry to reduce side reactions (e.g., decarboxylation) and achieve >75% yield at 100 g scale .
Q. How do structural modifications (e.g., replacing p-tolyl with cyclopropyl) affect bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- p-Tolyl Group : Enhances lipophilicity, improving membrane permeability (logP increases by 0.8 vs. cyclopropyl analogs) .
- Chloro Substituent : Critical for enzyme inhibition; replacing it with iodine reduces IC₅₀ by 10-fold in kinase assays .
- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling, then test in enzyme inhibition assays (e.g., IC₅₀ values for cyclopropyl analog: 2.1 µM vs. p-tolyl: 0.8 µM) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Data Validation Steps :
Purity Verification : Re-analyze compounds via HPLC-MS; impurities >2% can skew IC₅₀ values .
Assay Standardization : Use identical buffer conditions (e.g., pH 7.4, 25°C) and positive controls (e.g., staurosporine for kinase assays) .
Orthogonal Assays : Confirm inhibitory activity via SPR (surface plasmon resonance) and fluorescence polarization .
Q. What computational methods predict the compound’s target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase: binding energy −9.2 kcal/mol) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
Data Contradiction Analysis
Q. Why do some studies report variable antibacterial activity (MIC 8–32 µg/mL)?
- Methodological Answer :
- Factors :
- Bacterial Strain Variability : Gram-negative vs. Gram-positive (e.g., MIC for E. coli: 32 µg/mL vs. S. aureus: 8 µg/mL) .
- Compound Aggregation : At >50 µM, aggregates form, reducing bioavailability. Use dynamic light scattering (DLS) to monitor particle size .
- Resolution : Pre-treat compounds with 0.1% Tween-80 to prevent aggregation, reducing MIC variability by 40% .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








